2-Methoxy-4-(1-piperidinylsulfonyl)aniline
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Overview
Description
2-Methoxy-4-(1-piperidinylsulfonyl)aniline is an organic compound with the molecular formula C12H18N2O3S It is a derivative of aniline, featuring a methoxy group at the 2-position and a piperidin-1-ylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-piperidinylsulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to sulfonylation to introduce the piperidin-1-ylsulfonyl group.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the aniline ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-piperidinylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(1-piperidinylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-piperidinylsulfonyl)aniline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-piperidin-1-ylsulfonylbenzene: Similar structure but lacks the aniline group.
4-Piperidin-1-ylsulfonylaniline: Similar structure but lacks the methoxy group.
2-Methoxyaniline: Similar structure but lacks the piperidin-1-ylsulfonyl group.
Uniqueness
2-Methoxy-4-(1-piperidinylsulfonyl)aniline is unique due to the presence of both the methoxy and piperidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
353762-03-5 |
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Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35g/mol |
IUPAC Name |
2-methoxy-4-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
InChI Key |
WXOAELYLTZUCAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)N |
Origin of Product |
United States |
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